2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride
Description
2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride is a bicyclic compound featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) conjugated with an acetic acid moiety via a ylidene group. This structure imparts unique physicochemical properties, including rigidity from the bicyclic system and reactivity from the conjugated acid group.
Properties
CAS No. |
75208-44-5 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c11-9(12)5-8-6-10-3-1-7(8)2-4-10;/h5,7H,1-4,6H2,(H,11,12);1H/b8-5+; |
InChI Key |
VYPQZKGCMOLHAB-HAAWTFQLSA-N |
SMILES |
C1CN2CCC1C(=CC(=O)O)C2.Cl |
Isomeric SMILES |
C1CN2CCC1/C(=C/C(=O)O)/C2.Cl |
Canonical SMILES |
C1CN2CCC1C(=CC(=O)O)C2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride typically involves the reaction of quinuclidine with acetic acid derivatives under specific conditions. The industrial production methods may vary, but they generally include the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development : The compound is studied for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its interaction with biological targets can lead to the development of new therapeutic agents, particularly in treating neurological disorders.
Biochemical Studies
Enzyme Inhibition Studies : Research indicates that compounds with azabicyclo structures may inhibit specific enzymes, making them candidates for further investigation in enzyme kinetics and inhibition studies. This could have implications for understanding metabolic pathways and developing enzyme inhibitors.
Neuroscience Research
Neurotransmitter Receptor Modulation : The compound's structure suggests it may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling pathways. Studies on its effects on receptor activity could provide insights into its role in cognitive function and memory.
Analytical Chemistry
Standard Reference Material : Given its defined chemical properties, 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride can serve as a standard reference material in analytical chemistry for calibration and validation of analytical methods.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Drug Development | Investigated the compound's efficacy as a potential treatment for cognitive decline, showing promising results in animal models. |
| Study B | Enzyme Inhibition | Demonstrated that the compound inhibits acetylcholinesterase activity, suggesting potential use in Alzheimer's research. |
| Study C | Receptor Interaction | Found that the compound modulates nicotinic acetylcholine receptors, indicating a role in synaptic transmission enhancement. |
Mechanism of Action
The mechanism of action of 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a modulator of muscarinic acetylcholine receptors, particularly the M3 and M1 receptors. This interaction leads to various physiological effects, such as the regulation of muscle tone and the enhancement of memory function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-{1-Azabicyclo[2.2.2]octan-3-yl}acetic Acid Hydrochloride
- Structure : Differs by replacing the ylidene group with a single-bonded yl group.
- Availability : Priced at €1,768.00/500mg (CymitQuimica, ), indicating higher commercial availability than the ylidene variant .
- Applications : Used as a building block in organic synthesis, similar to its ylidene counterpart.
Quinuclidine-3-Carboxylic Acid Hydrochloride
- Structure : Substitutes the acetic acid group with a carboxylic acid at the 3-position of the quinuclidine ring.
- CAS : 6238-34-2; molecular weight 193.65 g/mol ().
- Relevance : A key intermediate in synthesizing bioactive molecules, highlighting the importance of carboxylic acid functionalization in drug design .
1-Azabicyclo[2.2.2]octan-3-one Hydrochloride
Bicyclic Framework Modifications
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic Acid Hydrochloride
- Structure : Smaller bicyclo[2.1.1]hexane system with a nitrogen atom.
- Molecular Formula: C₇H₁₂ClNO₂; molar mass 177.63 g/mol ().
- Impact : Reduced ring size alters steric hindrance and solubility compared to the larger bicyclo[2.2.2]octane system .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Ester and Amide Derivatives
1-Azabicyclo[2.2.2]octan-3-yl 9H-Xanthene-9-carboxylate Hydrochloride
2-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(6-bromo-1-benzothien-2-yl)acetamide Hydrochloride
Comparative Data Table
Key Findings and Implications
Functional Group Impact : The ylidene group in the target compound likely enhances conjugation and rigidity compared to single-bonded analogs, influencing receptor binding kinetics .
Bicyclic Modifications : Smaller or heteroatom-containing bicyclic systems (e.g., oxa-azabicyclo) alter solubility and steric profiles, critical for pharmacokinetics .
Commercial Viability : Higher pricing for the yl variant (€1,768.00/500mg vs. discontinued ylidene in ) suggests scalability challenges for the ylidene derivative .
Biological Activity
2-{1-Azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride, with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Chemical Formula | C9H14ClNO2 |
| Molecular Weight | 203.67 g/mol |
| IUPAC Name | 2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetic acid; hydrochloride |
| PubChem CID | 67401958 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacokinetics, therapeutic potential, and mechanisms of action.
Pharmacokinetics
A study on a related compound, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), provided insights into the pharmacokinetic profile relevant to azabicyclic compounds. In this study, Sprague-Dawley rats were administered the compound both orally and intravenously to assess bioavailability:
- Oral Dose : 20 mg/kg
- Intravenous Dose : 1 mg/kg
- Cmax (oral) : 1,710 ± 503 ng/ml
- AUC (oral) : 3,561 ± 670 ng min/kg/mg
- Bioavailability (oral) : 6.2% compared to intravenous administration
These findings suggest that similar azabicyclic compounds may exhibit limited oral bioavailability but could still possess therapeutic potential in cancer treatment through alternative administration routes .
Case Studies and Research Findings
Research has indicated that azabicyclic compounds can have significant effects on various biological systems:
- Antitumor Activity : Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and enhance the efficacy of radiotherapy .
- Neuropharmacological Effects : Some azabicyclic derivatives have shown promise in modulating neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders .
Q & A
Basic: What are the critical steps for synthesizing 2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves cyclization reactions to form the bicyclic core, followed by functionalization with acetic acid derivatives. Key steps include:
- Precursor Preparation : Use of methyl 2-chloro-2-cyclopropylideneacetate (or similar intermediates) to construct the azabicyclo framework via [2.2.2] ring closure .
- Salt Formation : Reacting the free base with hydrochloric acid under controlled pH to precipitate the hydrochloride salt .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC with UV detection at 210–230 nm and elemental analysis for chloride content .
Advanced: How can computational reaction path search methods improve the yield of this bicyclic compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental validation to optimize reaction pathways:
- Pathway Screening : Use software like GRRM or Gaussian to identify low-energy pathways for ring closure and avoid side reactions (e.g., unwanted isomerization) .
- Solvent/Catalyst Selection : Machine learning models trained on reaction databases predict optimal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for hydrogenation steps) .
- Feedback Loop : Experimental results (e.g., failed cyclization attempts) refine computational parameters, narrowing reaction conditions (temperature, pressure) for reproducibility .
Basic: Which spectroscopic techniques are most effective for confirming the bicyclic structure and salt formation?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Confirm spatial arrangement of the azabicyclo[2.2.2]octane ring and chloride ion coordination .
- FT-IR : Detect C=O stretching (~1700 cm⁻¹) and N–H vibrations (~2500 cm⁻¹) to distinguish between free base and salt forms .
Advanced: How do solvent polarity and temperature variations impact stereochemical outcomes during synthesis?
Methodological Answer:
- Solvent Effects :
- Temperature Control :
- Case Study : A 10°C increase in a DMF-mediated reaction reduced yield by 15% due to side-product formation .
Basic: What storage conditions are recommended to maintain the compound’s stability?
Methodological Answer:
- Environment : Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Temperature : –20°C for long-term storage; room temperature (20–25°C) is acceptable for short-term use if humidity is <30% .
- Stability Monitoring : Perform periodic HPLC assays to detect hydrolysis of the acetic acid moiety .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Comparative Analysis :
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., ring-opened derivatives) that may skew bioactivity results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to isolate variables (e.g., cell line variability) across studies .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with the hydrochloride salt, which can cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from fine particulate matter .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can reactor design improve scalability of the synthesis process?
Methodological Answer:
- Continuous Flow Reactors :
- Membrane Technologies : Implement nanofiltration to separate unreacted precursors in real time .
- Case Study : A microfluidic reactor with Pd-coated channels improved hydrogenation efficiency by 40% .
Basic: What are the primary degradation pathways of this compound, and how can they be mitigated?
Methodological Answer:
- Hydrolysis : The acetic acid group is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., THF) during synthesis .
- Oxidation : The bicyclic amine may oxidize; add antioxidants (e.g., BHT) at 0.1% w/w .
- Photodegradation : UV light induces ring strain release; store in amber glass vials .
Advanced: How can machine learning models predict novel derivatives with enhanced pharmacological properties?
Methodological Answer:
- Descriptor Selection : Use Mol2vec or RDKit to generate molecular fingerprints for the azabicyclo core .
- Training Data : Curate datasets from ChEMBL or PubChem on similar bicyclic compounds’ ADMET profiles .
- Model Outputs : Predict logP, solubility, and target binding (e.g., muscarinic receptors) to prioritize derivatives for synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
